molecular formula C21H22Cl2N2O B12483518 1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine

1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(tetrahydrofuran-2-ylmethyl)methanamine

Cat. No.: B12483518
M. Wt: 389.3 g/mol
InChI Key: OTKJXPDDHDHUSV-UHFFFAOYSA-N
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Description

The compound ({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine is a complex organic molecule that features an indole core, a dichlorophenyl group, and an oxolane ring. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Properties

Molecular Formula

C21H22Cl2N2O

Molecular Weight

389.3 g/mol

IUPAC Name

N-[[1-[(2,4-dichlorophenyl)methyl]indol-3-yl]methyl]-1-(oxolan-2-yl)methanamine

InChI

InChI=1S/C21H22Cl2N2O/c22-17-8-7-15(20(23)10-17)13-25-14-16(19-5-1-2-6-21(19)25)11-24-12-18-4-3-9-26-18/h1-2,5-8,10,14,18,24H,3-4,9,11-13H2

InChI Key

OTKJXPDDHDHUSV-UHFFFAOYSA-N

Canonical SMILES

C1CC(OC1)CNCC2=CN(C3=CC=CC=C32)CC4=C(C=C(C=C4)Cl)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine typically involves multiple steps, starting with the formation of the indole core. The indole nucleus can be synthesized through various methods, including the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions .

This can be achieved through a Friedel-Crafts alkylation reaction, where the indole is treated with 2,4-dichlorobenzyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride .

Finally, the oxolane ring is introduced through a nucleophilic substitution reaction. The indole derivative is reacted with oxolane-2-carboxylic acid under basic conditions to form the final compound .

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors for the Friedel-Crafts alkylation and nucleophilic substitution steps, as well as the development of more efficient catalysts and reaction conditions .

Chemical Reactions Analysis

Types of Reactions

({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine: undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine: has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an antiviral, anticancer, and antimicrobial agent.

    Medicine: Investigated for its potential therapeutic applications in treating various diseases.

    Industry: Used in the development of new materials and chemical processes.

Comparison with Similar Compounds

Similar Compounds

    Indole-3-acetic acid: A plant hormone with similar indole core structure.

    2,4-Dichlorophenylhydrazine: Contains the dichlorophenyl group.

    Oxolane-2-carboxylic acid: Contains the oxolane ring.

Uniqueness

({1-[(2,4-dichlorophenyl)methyl]indol-3-yl}methyl)(oxolan-2-ylmethyl)amine: is unique due to its combination of an indole core, dichlorophenyl group, and oxolane ring, which confer distinct chemical and biological properties. This combination allows for a wide range of applications and interactions with various molecular targets .

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